molecular formula C12H9BrN4 B13043301 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine

Cat. No.: B13043301
M. Wt: 289.13 g/mol
InChI Key: VWNNBVHXUZBHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The compound features the imidazo[1,2-a]pyrazine core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The specific substitution pattern with a bromo group at the 6-position, a phenyl ring at the 2-position, and an amine at the 8-position makes it a valuable and versatile building block for the synthesis of more complex derivatives. This scaffold is recognized for its potential in various therapeutic areas. Substituted imidazo[1,2-a]pyrazines have been investigated as potent inhibitors of key biological targets, such as spleen tyrosine kinase (Syk), which is relevant in immunological and inflammatory diseases . Furthermore, modulators based on this structure have been explored for targeting the adenosine A2A receptor, a target for neurological disorders, cancer immunotherapy, and other conditions . The presence of the bromine atom offers a synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

6-bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H9BrN4/c13-10-7-17-6-9(8-4-2-1-3-5-8)15-12(17)11(14)16-10/h1-7H,(H2,14,16)

InChI Key

VWNNBVHXUZBHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)N)Br

Origin of Product

United States

Preparation Methods

Starting Material

  • The synthesis often begins with 2-amino-5-methylpyrazine or 2-amino-3-bromopyrazine as versatile intermediates.

Bromination Methods

  • Traditional bromination methods include treatment with molecular bromine in acetic acid or pyridine , but these can be cumbersome with difficult workups.
  • A more efficient and cleaner protocol uses N-bromosuccinimide (NBS) in ethanol at room temperature, which selectively brominates the pyrazine ring at the 3-position (or 6-position depending on substitution pattern) without allylic bromination. This method yields high purity products with yields around 90%.

Alternative Bromination for Acyl Bromides

  • Phenacyl bromides, key reagents for ring construction, are prepared from acetophenones by bromination.
  • To avoid hazardous molecular bromine, a green bromination method using copper bromide in ethyl acetate is employed, yielding phenacyl bromides efficiently.

Construction of the Imidazo[1,2-a]pyrazine Ring

Condensation Reaction

  • The brominated amino-pyrazine intermediate is condensed with phenacyl bromides in acetone solvent at room temperature.
  • This condensation forms the fused imidazo[1,2-a]pyrazine ring system with a phenyl group at the 2-position.
  • The reaction proceeds smoothly under mild conditions, avoiding harsh reagents or catalysts.

Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Bromination NBS in ethanol Room temperature ~2-5 hours Selective bromination
Acyl bromide prep Copper bromide in ethyl acetate Room temperature Variable Green method for phenacyl bromides
Condensation Amino-pyrazine + phenacyl bromide in acetone Room temperature Several hours Forms imidazo ring

Nucleophilic Substitution at the 8-Position

Introduction of the Amino Group

  • The 8-position bromine on the imidazo[1,2-a]pyrazine ring is substituted by nucleophilic amines.
  • Secondary amines such as morpholine, piperidine, imidazole, pyrrolidine , and others are used to introduce the amino group.
  • The substitution reaction is typically performed by heating the halo-imidazo pyrazine with the amine at approximately 120°C without the need for catalysts.
  • This step enhances structural diversity and can modulate biological activity.

Reaction Conditions and Outcomes

Nucleophile Temperature Solvent Yield Notes
Morpholine 120°C Neat or solvent High Enhances antioxidant activity
Piperidine 120°C Neat or solvent High Common pharmacophore
Imidazole 120°C Neat or solvent High Versatile nucleophile

Example Experimental Data from Literature

Step Reagents/Conditions Yield (%) Product Description
Bromination of 2-amino-5-methylpyrazine NBS, EtOH, RT, 2-5 h 90 2-amino-3-bromo-5-methylpyrazine
Preparation of phenacyl bromide CuBr, ethyl acetate, RT High Phenacyl bromide derivative
Condensation to imidazo ring Amino-pyrazine + phenacyl bromide, acetone, RT High 2-phenylimidazo[1,2-a]pyrazine
Nucleophilic substitution Secondary amine, heat, 120°C High 8-amino substituted product
Final bromination NBS, EtOH, RT High 6-Bromo-2-phenylimidazo[1,2-a]pyrazin-8-amine

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

  • Position 6 : Bromine or chlorine substituents enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Position 8 : The amine group is critical for hydrogen bonding in kinase active sites, as seen in co-crystal structures with PTK6 and Aurora-A .
  • Position 2: Phenyl or methyl groups modulate steric and electronic properties, affecting receptor subtype selectivity (e.g., A₃ vs. A₂ₐ adenosine receptors) .

Kinase Inhibition

  • 6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine derivatives : Co-crystallized with PTK6 (Protein Tyrosine Kinase 6) at 1.70 Å resolution, demonstrating direct hydrogen bonding with Met671 and backbone interactions with Gly593 .
  • 3-Chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine: Exhibits 70-fold selectivity for Aurora-A over Aurora-B in cellular assays, attributed to the morpholinophenyl group occupying a hydrophobic pocket unique to Aurora-A .

Receptor Antagonism

  • 2-Methylimidazo[1,2-a]pyrazin-8-amine: Shows higher affinity for the A₃ adenosine receptor (Ki = 8 nM) than the A₂ₐ subtype (Ki = 240 nM), linked to steric effects of the methyl group .
  • 6-(2-Methoxyphenyl)-N-(2-(pyridin-2-yl)ethyl)imidazo[1,2-a]pyrazin-8-amine (TH7127) : A SAMHD1 inhibitor with 10-fold greater potency than its bromo precursor, highlighting the role of methoxy substitution in enhancing target engagement .

Biological Activity

6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyrazine ring system with a bromine substituent at the 6-position and a phenyl group at the 2-position. The molecular formula is C12_{12}H9_{9}BrN4_{4}, and it has a molecular weight of approximately 284.13 g/mol. The unique arrangement of functional groups contributes to its distinct chemical properties and potential biological activities.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The bromine atom and phenyl group are crucial for binding to these targets, leading to inhibition or activation of various biological pathways. Research indicates that this compound may act as an inhibitor of certain kinases involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are critical in cancer progression.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast Cancer)1.14CDK1 inhibition
HCT116 (Colon Cancer)0.75Induction of apoptosis
A375 (Melanoma)0.89Cell cycle arrest at G2/M phase

These findings suggest that the compound could be effective in targeting specific pathways involved in tumor cell proliferation and survival.

Inhibition of Kinases

In vitro assays have demonstrated that this compound inhibits CDK1 with an IC50_{50} value comparable to known inhibitors such as roscovitine. The compound has also been shown to induce cell cycle arrest and promote apoptosis in cancer cells by modulating the expression of proteins involved in these processes.

Case Studies

  • Study on CDK Inhibition :
    A recent study evaluated the effects of various imidazo[1,2-a]pyrazine derivatives, including our compound, on CDK activity. The results indicated that compounds with similar structures exhibited significant inhibition of CDK1 and CDK2, leading to reduced cell viability in treated cancer cell lines .
  • Synergistic Effects with Chemotherapy :
    Another investigation explored the combination of this compound with paclitaxel in breast cancer models. The results showed enhanced cytotoxicity when combined with paclitaxel, indicating potential for use as an adjuvant therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.